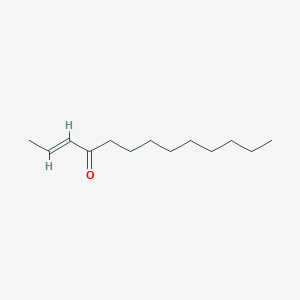
2-Tridecen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tridecen-4-one (TDK) is a naturally occurring compound that belongs to the class of unsaturated ketones. It is found in various plants, such as the African wild potato, and is known to possess a wide range of biological activities. In recent years, TDK has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, agriculture, and food industry.
作用機序
The exact mechanism of action of 2-Tridecen-4-one is not fully understood. However, studies have suggested that 2-Tridecen-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-Tridecen-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 2-Tridecen-4-one has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Moreover, 2-Tridecen-4-one has been found to inhibit the activation of the PI3K/Akt pathway, a signaling pathway that regulates cell survival and growth.
Biochemical and Physiological Effects:
2-Tridecen-4-one has been found to possess various biochemical and physiological effects. 2-Tridecen-4-one has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 2-Tridecen-4-one has also been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-Tridecen-4-one has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
2-Tridecen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. Moreover, 2-Tridecen-4-one has a low toxicity profile and can be used in various biological assays without causing significant side effects. However, the main limitation of 2-Tridecen-4-one is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
将来の方向性
2-Tridecen-4-one has shown promising results in various biological assays, and its potential use in medicine, agriculture, and food industry is still being explored. Future research should focus on elucidating the exact mechanism of action of 2-Tridecen-4-one and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of 2-Tridecen-4-one to determine its efficacy and safety in vivo. Additionally, further research should be conducted to explore the potential use of 2-Tridecen-4-one in various fields, including drug discovery, food preservation, and crop protection.
Conclusion:
In conclusion, 2-Tridecen-4-one is a naturally occurring compound that possesses a wide range of biological activities. 2-Tridecen-4-one has shown promising results in various biological assays, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. 2-Tridecen-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-Tridecen-4-one has several advantages for lab experiments, including its stability and low toxicity profile. However, the main limitation of 2-Tridecen-4-one is its low solubility in water. Future research should focus on elucidating the exact mechanism of action of 2-Tridecen-4-one and identifying its molecular targets, as well as exploring its potential use in various fields.
合成法
2-Tridecen-4-one can be synthesized using various methods, including the oxidation of tridecanal, the reaction of tridecanal with acetylene, and the condensation of 1-tridecene with formaldehyde. However, the most commonly used method for 2-Tridecen-4-one synthesis is the oxidation of tridecanal using potassium permanganate or pyridinium chlorochromate. This method yields 2-Tridecen-4-one with a purity of up to 95%.
科学的研究の応用
2-Tridecen-4-one has been extensively studied for its biological activities, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. 2-Tridecen-4-one has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, 2-Tridecen-4-one has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-Tridecen-4-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-Tridecen-4-one has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
特性
CAS番号 |
142449-96-5 |
|---|---|
製品名 |
2-Tridecen-4-one |
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
(E)-tridec-2-en-4-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+ |
InChIキー |
JUQCMHBQRHFGNC-NYYWCZLTSA-N |
異性体SMILES |
CCCCCCCCCC(=O)/C=C/C |
SMILES |
CCCCCCCCCC(=O)C=CC |
正規SMILES |
CCCCCCCCCC(=O)C=CC |
同義語 |
(E)-tridec-2-en-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)
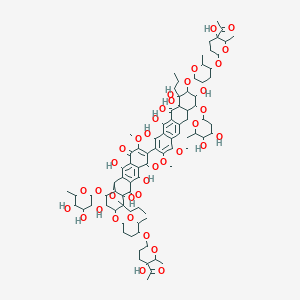
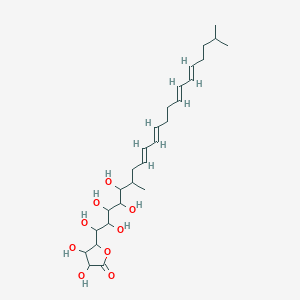
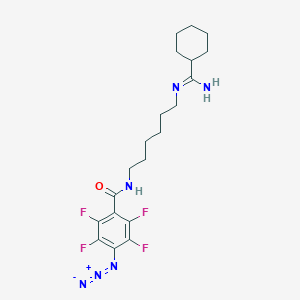
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
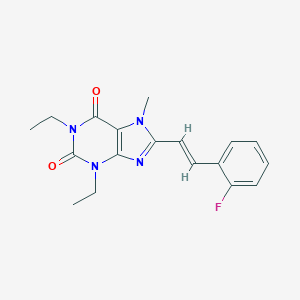
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
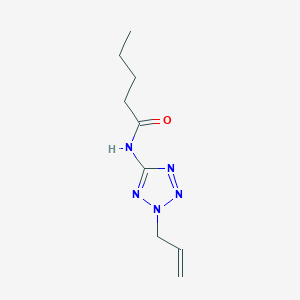
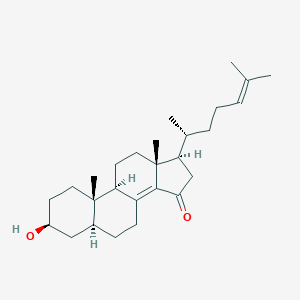
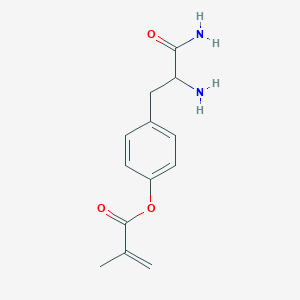
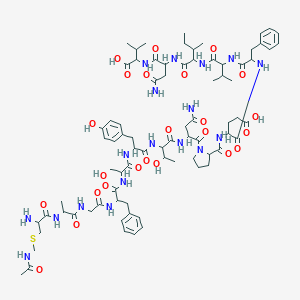
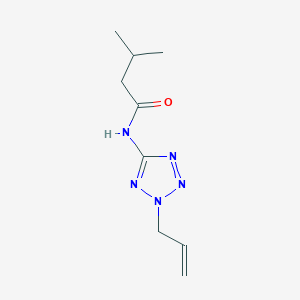
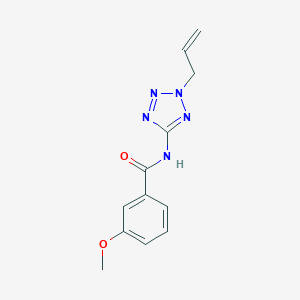
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)